molecular formula C16H21FN4O2S2 B1318261 5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol CAS No. 932807-07-3

5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1318261
CAS No.: 932807-07-3
M. Wt: 384.5 g/mol
InChI Key: QIBMXCIRRPJFMR-UHFFFAOYSA-N
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Description

5-[1-(Ethylsulfonyl)piperidin-3-yl]-4-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a piperidine ring, and a fluorobenzyl group, making it a subject of interest for researchers in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Ethylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using ethylsulfonyl chloride in the presence of a base like triethylamine.

    Synthesis of the Triazole Ring: The triazole ring is formed via a cyclization reaction involving hydrazine and an appropriate nitrile.

    Attachment of the Fluorobenzyl Group: The final step involves the alkylation of the triazole ring with 4-fluorobenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Disulfides.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound can be used to study the effects of triazole derivatives on biological systems. Its potential interactions with enzymes and receptors make it a valuable tool for biochemical studies.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It could be investigated for its activity against various diseases, including its potential as an antimicrobial or anticancer agent.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The triazole ring may play a crucial role in binding to these targets, while the piperidine and fluorobenzyl groups could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-[1-(Methylsulfonyl)piperidin-3-yl]-4-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
  • 5-[1-(Ethylsulfonyl)piperidin-3-yl]-4-(4-bromobenzyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a promising candidate for further research.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

3-(1-ethylsulfonylpiperidin-3-yl)-4-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN4O2S2/c1-2-25(22,23)20-9-3-4-13(11-20)15-18-19-16(24)21(15)10-12-5-7-14(17)8-6-12/h5-8,13H,2-4,9-11H2,1H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBMXCIRRPJFMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C2=NNC(=S)N2CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101113209
Record name 5-[1-(Ethylsulfonyl)-3-piperidinyl]-4-[(4-fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101113209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932807-07-3
Record name 5-[1-(Ethylsulfonyl)-3-piperidinyl]-4-[(4-fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=932807-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[1-(Ethylsulfonyl)-3-piperidinyl]-4-[(4-fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101113209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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